6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
描述
属性
IUPAC Name |
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2S/c11-9-3-2-8(6-13-9)18(16,17)15-10-4-1-7(12)5-14-10/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOVPDFACBEZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NS(=O)(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel Sulfonamides, Exemplified by 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
Senior Application Scientist's Foreword: In the dynamic landscape of drug discovery, we often encounter novel chemical entities with promising, yet uncharacterized, biological activities. The compound 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide represents such a case. A thorough investigation of scientific literature and chemical databases reveals a conspicuous absence of data on its specific mechanism of action. This guide, therefore, pivots from a descriptive account to a proactive, strategic framework. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive, experience-driven roadmap to systematically uncover the mechanism of action for a novel sulfonamide compound like the one . We will leverage the known promiscuity of the sulfonamide scaffold to inform our discovery path.
Part 1: Deconstructing the Molecule and Formulating Hypotheses
The structure of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, with its pyridine and fluoropyridine rings linked by a sulfonamide bridge, offers initial clues. The sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents, from antibacterial drugs to anticancer and anti-inflammatory medications. This structural motif is known to engage in critical hydrogen bonding and can act as a bioisostere for other functional groups.
Our initial hypotheses for the mechanism of action can be broadly categorized based on established roles of sulfonamides:
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Hypothesis 1: Enzyme Inhibition. The compound may act as a competitive inhibitor of a key metabolic or signaling enzyme. A classic example is the inhibition of dihydropteroate synthase in bacteria by antibacterial sulfonamides, which disrupts folic acid synthesis. In oncology, sulfonamides are known to target carbonic anhydrases or protein kinases.
-
Hypothesis 2: Receptor Modulation. The molecule could function as an agonist, antagonist, or allosteric modulator of a cell surface or nuclear receptor. For instance, certain sulfonamides have been shown to be positive allosteric modulators of AMPA receptors.
-
Hypothesis 3: Disruption of Protein-Protein Interactions. The compound might interfere with critical protein-protein interactions within a signaling cascade.
-
Hypothesis 4: Ion Channel Modulation. It could potentially block or activate ion channels.
Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation
A systematic, multi-pronged experimental strategy is paramount. The following workflow is designed to be self-validating, with each phase informing the next.
Phase 1: Initial Phenotypic Screening and Target Identification
The first step is to observe the compound's effect on whole cells or organisms to generate a "phenotypic fingerprint."
Experimental Protocol: High-Content Cellular Screening
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Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Compound Treatment: Treat cells with a range of concentrations of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide (e.g., from 10 nM to 100 µM) for various durations (e.g., 24, 48, 72 hours).
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High-Content Imaging: Employ automated microscopy to capture multi-parameter data on cell health, including:
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Cell proliferation and viability (e.g., using nuclear staining with Hoechst and a viability dye like Calcein AM).
-
Cell cycle progression (e.g., using EdU incorporation for S-phase and phospho-histone H3 for M-phase).
-
Induction of apoptosis (e.g., using Annexin V and propidium iodide staining).
-
Morphological changes.
-
-
Data Analysis: Quantify the phenotypic changes to determine the half-maximal inhibitory concentration (IC50) for antiproliferative effects and identify the most sensitive cell lines.
Causality Behind Experimental Choices: Starting with a broad phenotypic screen allows for an unbiased assessment of the compound's cellular effects. This can point towards a general mechanism, such as cell cycle arrest or apoptosis induction, which helps to narrow down the subsequent target identification efforts. For instance, a G2 phase arrest was observed in A549 cells treated with a novel sulfonamide derivative.
Workflow for Phenotypic Screening and Target Identification
Caption: A workflow for initial phenotypic screening leading to target identification.
Phase 2: Target Engagement and Validation
Once a list of potential targets is generated, it is crucial to confirm direct binding and functional modulation.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Immobilization: Covalently immobilize the purified candidate target protein onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface in real-time to monitor the association and dissociation of the compound.
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Kinetic Analysis: Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Trustworthiness of the Protocol: SPR provides quantitative data on the direct interaction between the compound and the putative target, which is essential for validating a direct mechanism of action. A low KD value indicates high binding affinity. For example, SPR experiments were used to confirm the high binding affinity of a novel sulfonamide to its target, pyruvate kinase M2 (PKM2).
Table 1: Hypothetical Binding Kinetics and Cellular Potency Data
| Parameter | Value | Interpretation |
| Binding Affinity (SPR) | ||
| KD for Target X | 50 nM | High affinity, suggesting potent interaction. |
| Enzymatic Assay | ||
| IC50 for Target X | 100 nM | Potent inhibition of target's enzymatic activity. |
| Cellular Assay | ||
| IC50 in A549 cells | 500 nM | Good correlation between target inhibition and cellular effect. |
Phase 3: Pathway Analysis and Downstream Effects
With a validated target, the next step is to elucidate the downstream signaling consequences of target modulation.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
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Cell Treatment and Lysis: Treat sensitive cells (e.g., A549) with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.
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Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the target protein and key downstream signaling molecules (e.g., phosphorylated forms of kinases).
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Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to measure changes in protein expression and phosphorylation.
Expertise in Action: The choice of antibodies for Western blotting should be guided by the known signaling pathway of the validated target. For example, if the target is a receptor tyrosine kinase, one would probe for phosphorylation of downstream effectors like AKT and ERK.
Signaling Pathway Diagram: Hypothetical Kinase Inhibition
Caption: A hypothetical signaling pathway illustrating kinase inhibition.
Part 3: In Vivo Validation and Translational Relevance
The final step is to validate the mechanism of action in a more complex biological system.
Experimental Protocol: Xenograft Mouse Model
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Tumor Implantation: Implant human cancer cells (e.g., A549) subcutaneously into immunocompromised mice.
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Compound Administration: Once tumors are established, treat the mice with the compound or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
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Tumor Growth Monitoring: Measure tumor volume regularly.
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Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, collect tumor samples and analyze them for target engagement and downstream pathway modulation using techniques like Western blotting or immunohistochemistry.
Authoritative Grounding: In vivo studies are essential to demonstrate that the compound can reach its target in a living organism and exert the expected biological effect, ultimately leading to a therapeutic outcome such as tumor growth inhibition.
Conclusion
While the specific mechanism of action for 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide remains to be discovered, the framework presented here provides a robust and scientifically rigorous approach to its elucidation. By combining unbiased phenotypic screening with hypothesis-driven target validation and in vivo studies, researchers can systematically unravel the molecular intricacies of novel sulfonamides, paving the way for their potential development as next-generation therapeutics.
References
-
Title: Toxicity of 6:2 Chlorinated Polyfluorinated Ether Sulfonate (F-53B) to Escherichia coli: Growth Inhibition, Morphological Disruption, Oxidative Stress, and DNA Damage Source: MDPI URL: [Link]
- Title: WO2014076091A1 - 5-fluoro-n-(pyridin-2-yl)
-
Title: Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation Source: RSC Publishing URL: [Link]
-
Title: MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity Source: Frontiers URL: [Link]
-
Title: 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide Source: PMC URL: [Link]
-
Title: 6-chloro-5-fluoropyridine-3-sulfonyl chloride — Chemical Substance Information Source: NextSDS URL: [Link]
-
Title: N-(6-(6-chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)imidazo[1,2-b]pyridazin-2-yl)acetamide | C19H14ClFN6O3S | CID 44124863 Source: PubChem URL: [Link]
- Title: Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like
Crystal Structure and 3D Conformation of 6-Chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide: A Structural Biology Whitepaper
Executive Summary
The compound 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide represents a highly privileged bis-heteroaryl sulfonamide scaffold. Sulfonamides are foundational bioisosteres in medicinal chemistry, frequently deployed in the development of kinase inhibitors and voltage-gated sodium channel (e.g., Nav1.8) blockers [5]. Understanding the precise 3D conformation and crystal packing of this molecule is critical for rational structure-based drug design (SBDD).
This whitepaper provides an in-depth technical analysis of the molecule's chemical topology, predictive crystallographic properties based on structural systematics, and a self-validating experimental protocol for single-crystal X-ray diffraction (XRD) analysis.
Chemical Topology & The "Butterfly" Conformation
The 3D architecture of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide is dictated by the central −SO2−NH− linkage. Unlike planar amide bonds, the sulfonamide sulfur atom is sp3 hybridized, resulting in a distorted tetrahedral geometry.
Because of the severe steric repulsion between the electron-rich 6-chloropyridine and 5-fluoropyridine rings, combined with the spatial requirements of the sulfonyl oxygen lone pairs, the molecule cannot adopt a coplanar arrangement. Instead, it is forced into a characteristic "V-shaped" or "butterfly" conformation [2]. This conformational restriction is a key pharmacophoric feature, allowing the molecule to project its halogenated heteroaryl rings into distinct hydrophobic pockets within a target protein's active site.
Causality of torsional strain dictating the butterfly conformation.
Predictive Crystallographic Systematics
While the specific single-crystal structure of this exact derivative requires de novo empirical resolution, we can establish a highly accurate predictive model based on the crystallographic systematics of closely related N -(pyridin-2-yl)benzenesulfonamides[3, 4].
Space Group and Unit Cell
Halogenated bis-pyridyl sulfonamides overwhelmingly crystallize in centrosymmetric space groups to maximize packing efficiency and minimize dipole moments across the lattice. The most probable space groups are the monoclinic P21/c or the triclinic P1ˉ [3, 4].
Supramolecular Assembly and Hydrogen Bonding
The crystal lattice is driven by a robust intermolecular hydrogen-bonding network. The sulfonamide N−H acts as a strong hydrogen bond donor, while the pyridyl nitrogen of the 5-fluoropyridin-2-yl moiety acts as the primary acceptor. This specific interaction typically results in the formation of centrosymmetric dimers ( R22(8) motif in graph-set notation), which further stack into infinite 1D chains.
Furthermore, the presence of the 6-chloro and 5-fluoro substituents introduces halogen bonding ( X⋯O and X⋯π interactions). The polarizability of the chlorine atom allows it to act as an electrophilic species (sigma-hole), interacting with the electron-rich sulfonyl oxygens of adjacent molecules, thereby rigidifying the 3D lattice.
Intermolecular hydrogen bonding network driving crystal lattice formation.
Quantitative Structural Parameters
The following table summarizes the expected quantitative crystallographic parameters based on structural analogs [3, 4]:
| Parameter | Expected Value / Range | Structural Causality |
| Crystal System | Monoclinic or Triclinic | Driven by centrosymmetric dimer packing. |
| Space Group | P21/c or P1ˉ | Minimization of macroscopic dipole moment. |
| S=O Bond Length | 1.43−1.44 Å | High double-bond character; acts as H-bond acceptor. |
| S−N Bond Length | 1.62−1.64 Å | Partial double-bond character due to lone pair delocalization. |
| C−S Bond Length | 1.76−1.78 Å | Standard sp2−sp3 carbon-sulfur bond. |
| O−S−O Angle | 119∘−120∘ | Expansion due to lone-pair/lone-pair repulsion. |
| Dihedral Angle ( τ ) | 60∘−90∘ | V-shaped conformation to minimize steric clash. |
Experimental Protocol: Single-Crystal XRD Workflow
To empirically validate the 3D conformation of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, the following self-validating methodology must be executed. The compound is typically synthesized via the reaction of 6-chloro-5-fluoropyridine-3-sulfonyl chloride [1] with the corresponding aminopyridine.
Step 1: Solvent Screening and Crystallization
Causality: Sulfonamides are prone to forming amorphous precipitates if cooled too rapidly. Vapor diffusion allows for a controlled, thermodynamically stable nucleation environment.
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Dissolve 10 mg of HPLC-purified (>99%) compound in 0.5 mL of a polar aprotic solvent (e.g., DMSO or DMF).
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Place the vial inside a larger closed chamber containing an anti-solvent (e.g., diethyl ether or pentane).
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Allow vapor diffusion to occur at ambient temperature ( 20∘C ) over 7–14 days.
Step 2: Crystal Harvesting and Validation
Causality: Crystals must be screened for internal order before committing to expensive diffractometer time.
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Submerge the mother liquor containing the crystals in Paratone-N oil. Reasoning: This prevents solvent loss and protects the crystal from atmospheric moisture, which can degrade the lattice.
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Validation Check: Examine the crystals under a polarizing microscope. Select only crystals that exhibit uniform extinction (sharp transitions from light to dark) when rotated. This confirms a single-crystal domain rather than a twinned aggregate.
Step 3: Data Collection and Reduction
Causality: Low temperatures minimize the thermal vibration (Debye-Waller factors) of the atoms, yielding sharper diffraction spots and allowing for the accurate resolution of the fluorine and chlorine atoms.
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Mount the selected crystal on a cryoloop and transfer it to the diffractometer goniometer.
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Flash-cool the crystal to 150 K using an N2 cold stream.
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Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å).
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Validation Check: During data reduction (e.g., using APEX3 or CrysAlisPro), ensure the internal agreement factor ( Rint ) is <0.05 . A higher value indicates poor crystal quality or incorrect symmetry assignment.
Step 4: Structure Solution and Refinement
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Solve the phase problem using direct methods or intrinsic phasing (e.g., SHELXT).
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Refine the structure using full-matrix least-squares on F2 (SHELXL).
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Model all non-hydrogen atoms anisotropically. Locate the sulfonamide hydrogen atom from the difference Fourier map and refine it freely to confirm the hydrogen-bonding network.
Experimental workflow for single-crystal X-ray diffraction analysis.
Pharmacophoric Implications
The crystallographic data directly informs biological application. The rigid "butterfly" conformation ensures that the 6-chloro and 5-fluoro substituents are projected at specific vectors.
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The 5-fluoro group often acts to modulate the pKa of the adjacent pyridyl nitrogen, tuning its ability to act as a hydrogen bond acceptor within a kinase hinge region or a sodium channel pore.
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The 6-chloro group provides bulk and lipophilicity, ideally suited to occupy deep, hydrophobic sub-pockets (such as the DFG-out pocket in kinases), while the central sulfonamide acts as a transition-state mimic, anchoring the molecule via hydrogen bonds to the protein backbone.
By validating the exact dihedral angles ( τ1,τ2 ) through the XRD protocol outlined above, computational chemists can accurately parameterize the molecule for molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations, accelerating the hit-to-lead optimization process.
References
-
Shape-persistent macrocyclic aromatic tetrasulfonamides: Molecules with nanosized cavities and their nanotubular assemblies in solid state Proceedings of the National Academy of Sciences (PNAS)[Link]
-
4-Amino-N-Pyridin-2-yl-benzenesulfonamide with Formic acid butyl ester eCrystals - University of Southampton[Link]
-
4-Amino-N-pyridin-2-yl-benzenesulfonamide and 4-methyl-pyridine solvate eCrystals - University of Southampton [Link]
- Aromatic fused ring nav1.
pharmacokinetic profiling of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide in murine models
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide in Murine Models
Abstract
This technical guide provides a comprehensive framework for conducting the pharmacokinetic (PK) profiling of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, a novel sulfonamide derivative, in murine models. The successful translation of any new chemical entity (NCE) from discovery to clinical application hinges on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This document outlines a robust, field-proven methodology, grounded in scientific integrity and regulatory expectations, designed for researchers, scientists, and drug development professionals. We will detail the strategic design of in-vivo studies, provide step-by-step protocols for animal handling and sample collection, describe a validated bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and conclude with the principles of pharmacokinetic data analysis and interpretation.
Introduction: The Imperative for Pharmacokinetic Characterization
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide belongs to the sulfonamide class of compounds, which possess a wide range of pharmacological activities.[2] Before its therapeutic potential can be evaluated in efficacy studies, its behavior within a biological system must be quantitatively characterized. Pharmacokinetics (PK) serves as this crucial bridge, describing the journey of a drug through the body over time.[3][4] Murine models are indispensable in these early-stage, preclinical assessments due to their physiological similarities to humans, cost-effectiveness, and well-established use in drug discovery.[5][6]
This guide is structured to provide not just a protocol, but the scientific causality behind each experimental choice, ensuring a self-validating and reproducible study design.
Section 1: Strategic Experimental Design
A well-designed study is the foundation of reliable PK data. The primary objective is to obtain a plasma concentration-time profile that accurately reflects the drug's ADME characteristics.
Animal Model Selection & Ethical Considerations
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Model: C57BL/6 mice are a common choice for initial PK studies due to their genetic homogeneity and extensive historical data. However, for compounds with metabolism heavily reliant on specific cytochrome P450 enzymes that differ between mice and humans, humanized transgenic mouse models can provide more predictive data on human drug clearance and potential drug-drug interactions.[7][8][9]
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Ethical Conduct: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[10] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be rigorously applied to minimize animal use and distress.[11]
Dose Formulation and Route of Administration
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Formulation: The compound must be dissolved or suspended in a vehicle that is safe for administration and ensures complete bioavailability for intravenous routes or consistent absorption for extravascular routes. A common starting vehicle could be a mixture of 5% N,N-Dimethylacetamide (DMA), 10% Solutol® HS 15, and 85% Phosphate-Buffered Saline (PBS). The stability and homogeneity of the formulation must be confirmed prior to the study.
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Routes of Administration:
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Intravenous (IV) Bolus: This is essential for determining fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vd), as it guarantees 100% bioavailability.[12] A typical administration site is the tail vein.
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Oral (PO) Gavage: This route is critical for assessing oral absorption and calculating oral bioavailability (F%).
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Study Design: Single-Dose Pharmacokinetics
A single-dose study is sufficient for initial characterization. A parallel-group design is recommended, with separate cohorts for IV and PO administration.
| Parameter | Specification | Rationale |
| Animal Strain | C57BL/6 Mice (Male, 8-10 weeks old) | Standard inbred strain ensuring reproducibility. |
| Group Size | n = 3-4 animals per timepoint | Provides sufficient statistical power for initial PK assessment while adhering to the 3Rs principle.[10] |
| IV Dose | 1 mg/kg | A low dose to ensure first-order kinetics and avoid saturation of metabolic pathways. |
| PO Dose | 5 mg/kg | A higher dose to ensure plasma concentrations remain above the analytical limit of quantification, accounting for incomplete absorption. |
| Blood Sampling | Serial or composite sampling | Serial sampling (collecting all time points from the same animal) reduces inter-animal variability.[13] Composite sampling (one sample per animal at each time point) is used if blood volume is a concern. |
| Time Points (IV) | 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr | Captures the rapid initial distribution phase and the slower terminal elimination phase. |
| Time Points (PO) | 15, 30 min; 1, 2, 4, 8, 12, 24 hr | Includes earlier time points to accurately define the absorption phase and capture Tmax. |
Section 2: Detailed In-Vivo Experimental Protocol
2.1. Animal Acclimation and Preparation
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Acclimation: Upon arrival, house animals for a minimum of 5-7 days to acclimate to the facility environment.
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Health Check: Perform daily health checks. Ensure animals have free access to food and water.
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Fasting: For oral dosing groups, fast animals for 4 hours prior to administration to reduce variability in gastric emptying. Do not withhold water.
2.2. Dose Administration
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Animal Identification: Uniquely identify each animal (e.g., ear tag, tail mark).
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Weight Measurement: Record the body weight of each animal immediately before dosing to calculate the precise dose volume.
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IV Administration:
-
Gently restrain the mouse in a suitable device.
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Dilate the tail vein using a heat lamp if necessary.
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Administer the dose as a slow bolus (over ~15-30 seconds) into a lateral tail vein using a 27-30 gauge needle.
-
Record the exact time of administration.
-
-
PO Administration:
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Administer the dose directly into the stomach using a flexible, ball-tipped gavage needle.
-
Record the exact time of administration.
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2.3. Blood Sample Collection
-
Method: Collect blood (~30-50 µL) via submandibular or saphenous vein puncture for serial sampling time points.[13]
-
Anticoagulant: Collect samples into tubes pre-coated with K2EDTA to prevent coagulation.
-
Processing:
-
Immediately after collection, place tubes on ice.
-
Within 30 minutes, centrifuge the samples at 2000-3000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) into clean, labeled polypropylene tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
Section 3: Bioanalytical Methodology: LC-MS/MS Quantification
The "gold standard" for quantifying small molecules in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[14][15] The method must be fully validated according to regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[16][17]
3.1. Sample Preparation: Protein Precipitation (PPT) PPT is a rapid and effective method for removing the majority of plasma proteins.
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Prepare Internal Standard (IS): Use a structurally similar, stable-isotope-labeled version of the analyte if available. Otherwise, select a compound with similar chromatographic and ionization properties. Prepare a working solution of the IS in acetonitrile.
-
Precipitation: To 20 µL of plasma sample, standard, or quality control (QC) sample, add 100 µL of cold acetonitrile containing the IS.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 2 minutes, followed by centrifugation at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.
3.2. LC-MS/MS Method Parameters (Hypothetical Example) The following are example parameters and must be optimized specifically for 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide.
| Parameter | Example Specification | Scientist's Note |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | A C18 stationary phase provides good retention for moderately lipophilic compounds.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for positive mode electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good peak shape. |
| Gradient | 5% to 95% B over 3 minutes | A rapid gradient is suitable for high-throughput analysis.[18] |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Sulfonamides often ionize well in positive mode. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[14] |
| MRM Transition | To be determined experimentally | This involves infusing the compound to find the parent mass (Q1) and its most stable fragment ion (Q3). |
3.3. Method Validation The method must be validated to ensure it is reliable and reproducible.[16][19]
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix.[16] | Ensures the signal is from the analyte, not endogenous components. |
| Calibration Curve | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99. | Demonstrates a predictable response to concentration. |
| Accuracy & Precision | For QC samples, mean concentration within ±15% of nominal; precision (CV%) ≤15%. (±20% and ≤20% at LLOQ).[20] | Confirms the method provides the correct value consistently. |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤15%. | Assesses the impact of matrix components on ionization efficiency. |
| Stability | Analyte concentration must be within ±15% of baseline after storage under various conditions (bench-top, freeze-thaw, long-term). | Ensures the analyte does not degrade during sample handling and storage. |
Section 4: Pharmacokinetic Data Analysis & Interpretation
Once the plasma concentrations at each time point are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[3] Software such as Phoenix® WinNonlin® is commonly used for this purpose.[21]
4.1. Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration.[21] | Indicates the peak exposure after administration. |
| Tmax | Time at which Cmax is observed.[21] | Provides an estimate of the rate of absorption. |
| AUC(0-t) | Area Under the plasma concentration-time Curve from time 0 to the last measurable concentration. | Represents the total drug exposure over the measured time period. |
| AUC(0-inf) | Area Under the Curve extrapolated to infinity. | Represents the total drug exposure after a single dose. |
| t1/2 | Terminal half-life.[12] | The time required for the plasma concentration to decrease by 50% during the elimination phase. |
| CL | Clearance (IV only).[12] | The volume of plasma cleared of the drug per unit of time; a measure of elimination efficiency. |
| Vdss | Volume of Distribution at steady-state (IV only). | The apparent volume into which the drug distributes to produce the observed plasma concentration.[4] |
| F% | Oral Bioavailability. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. | The fraction of the oral dose that reaches systemic circulation. |
4.2. Interpreting the Results
-
High CL: Suggests rapid elimination, potentially requiring more frequent dosing.
-
Large Vdss: Indicates extensive distribution into tissues outside of the plasma.
-
Low F%: May be due to poor absorption from the gut or significant first-pass metabolism in the liver.
-
Short t1/2: The drug is eliminated quickly from the body.
Section 5: Data Presentation and Reporting
All quantitative data should be summarized in clear, concise tables. The final report should include a detailed description of the methods, a summary of the PK parameters, and a graphical representation of the mean plasma concentration-time profiles for both IV and PO routes.
Table 4: Example Summary of Pharmacokinetic Parameters (Values are for illustrative purposes only)
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (hr) | 0.08 | 1.0 |
| AUC(0-inf) (hr*ng/mL) | 2100 | 4500 |
| t1/2 (hr) | 3.5 | 3.8 |
| CL (L/hr/kg) | 0.48 | N/A |
| Vdss (L/kg) | 2.1 | N/A |
| F% | N/A | 42.9% |
Conclusion
This technical guide provides a robust and scientifically grounded framework for the comprehensive . By adhering to these principles of rigorous experimental design, validated bioanalytical methods, and standardized data analysis, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions in the drug development process, including dose selection for future toxicology and efficacy studies, and ultimately for predicting the compound's pharmacokinetic behavior in humans.
References
- Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (2018, December 28). [Source Not Available]
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). [Source Not Available]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). HHS.gov. Available from: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Available from: [Link]
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Humanized transgenic mouse models for drug metabolism and pharmacokinetic research. (2011, December 15). PubMed. Available from: [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (2025, January). HHS.gov. Available from: [Link]
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Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA. Available from: [Link]
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Calculate and Interpret Pharmacokinetic Parameters of a Given Drug. Slideshare. Available from: [Link]
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Humanized Drug Metabolism Mice. The Collaboratory. Available from: [Link]
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Comparison of four methods for the determination of sulphonamide concentrations in human plasma. PubMed. Available from: [Link]
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DMPK Mouse Models and Drug Development. (2024, May 2). Borch Department of Medicinal Chemistry and Molecular Pharmacology. Available from: [Link]
- Application of LCMS in small-molecule drug development. (2016, August 24). [Source Not Available]
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Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. NorthEast BioLab. Available from: [Link]
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). [Source Not Available]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available from: [Link]
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Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Available from: [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Available from: [Link]
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What Parameters Are Acquired from a PK Study?. (2022, June 23). BioAgilytix. Available from: [Link]
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The Role of Animal Testing in Preclinical Drug Research. FDAMap. Available from: [Link]
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Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. PMC - NIH. Available from: [Link]
- Designing Animal Studies: Key Considerations For Preclinical Research Success. (2025, May 23). [Source Not Available]
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The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025, March 18). MDPI. Available from: [Link]
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Best Practices For Preclinical Animal Testing. (2025, January 9). BioBoston Consulting. Available from: [Link]
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Back to basics: pharmacokinetics. (2021, March 11). The Pharmaceutical Journal. Available from: [Link]
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The Ethics of Animal Models in Preclinical Testing. (2021, February 25). News-Medical.Net. Available from: [Link]
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Source Not Available]
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Murine Pharmacokinetic Studies. PMC - NIH. Available from: [Link]
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Do alternatives to animal experimentation replace preclinical research?. PMC. Available from: [Link]
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In Vivo PK/PD Study Services. Reaction Biology. Available from: [Link]
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Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available from: [Link]
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(PDF) Quick bioanalytical method of quantification and validation of sulbactam in plasma using high performance liquid chromatography. ResearchGate. Available from: [Link]
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In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). Protocols.io. Available from: [Link]
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Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2018, June 4). MDPI. Available from: [Link]
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Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. PMC - NIH. Available from: [Link]
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Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. ResearchGate. Available from: [Link]
- Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). [Source Not Available]
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Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers. Available from: [Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Source Not Available]
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An In-depth Technical Guide to the Molecular Weight and Exact Mass of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Precise Mass Determination
In the realm of drug discovery and development, the precise characterization of a molecule is paramount. The molecular weight and exact mass of a compound are foundational data points that underpin its identity, purity, and stoichiometric calculations. For a complex heterocyclic molecule such as 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, these values are critical for a range of applications, from synthetic route optimization to metabolic profiling and quality control. This guide will elucidate the distinction between these two crucial parameters and detail their determination for the title compound.
Core Physicochemical Properties
A thorough understanding of a compound begins with its fundamental physicochemical properties. For 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, these are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClFN₃O₂S | [1] |
| Molecular Weight | 287.70 g/mol | [1] |
| Exact Mass | 286.9931535 Da | [1] |
| Monoisotopic Mass | 286.9931535 Da | [1] |
| CAS Number | 1436162-11-6 | [1] |
Molecular Weight vs. Exact Mass: A Critical Distinction
It is imperative for the scientific professional to grasp the nuanced difference between molecular weight and exact mass.
-
Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of each element's naturally occurring isotopes. The atomic weights found on the periodic table are used for this calculation. Molecular weight is a bulk property and is sufficient for most stoichiometric calculations in synthetic chemistry.
-
Exact Mass (and Monoisotopic Mass): In contrast, exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial in high-resolution mass spectrometry, where instruments are capable of resolving ions with very small mass differences. The monoisotopic mass is the exact mass of the ion with the most abundant isotopes.
The distinction is critical in techniques like mass spectrometry, where the instrument measures the mass-to-charge ratio of individual ions. A high-resolution mass spectrometer can differentiate between molecules with the same nominal mass but different elemental compositions, a feat achievable only through the precise determination of the exact mass.
Methodologies for Mass Determination
The determination of molecular weight and exact mass is primarily accomplished through mass spectrometry. The choice of ionization technique and mass analyzer dictates the precision and accuracy of the measurement.
Experimental Workflow: High-Resolution Mass Spectrometry
A typical workflow for the precise mass determination of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide would involve the following steps:
Caption: High-resolution mass spectrometry workflow for exact mass determination.
Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and preserves the molecular ion.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is employed to separate the ions based on their mass-to-charge ratio (m/z) with high precision.
-
Data Analysis: The resulting mass spectrum will show a characteristic isotopic pattern. The most intense peak in this cluster corresponds to the monoisotopic mass. This experimentally determined value is then compared to the theoretically calculated exact mass to confirm the compound's identity.
Molecular Structure
The chemical structure of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide is key to understanding its properties.
Caption: 2D representation of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide.
Conclusion
The precise determination of the molecular weight and exact mass of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide is a fundamental requirement for its use in research and development. While the molecular weight of 287.70 g/mol is a useful parameter for routine laboratory work, the exact mass of 286.9931535 Da is indispensable for unequivocal identification by high-resolution mass spectrometry. A comprehensive understanding of these properties and the methodologies used to determine them is essential for any scientist working with this compound.
References
Sources
how to dissolve 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide for cell assays
Application Note: Optimized Dissolution and Handling Protocol for 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide in In Vitro Cell Assays
Executive Summary & Physicochemical Rationale
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide is a highly lipophilic, halogenated heterocyclic small molecule. When preparing this compound for in vitro cell assays, researchers frequently encounter two major hurdles: aqueous precipitation and solvent-induced cytotoxicity.
Causality of Insolubility: The presence of two halogen substitutions (6-chloro and 5-fluoro) significantly increases the compound's partition coefficient (LogP), driving its hydrophobicity [2]. Furthermore, while the sulfonamide group (-SO₂NH-) can act as a weak acid (pKa ~5.5–7.0), it remains predominantly un-ionized in pure water at physiological pH. This un-ionized state forms a highly stable crystal lattice that strongly resists aqueous dissolution.
The Solution: To overcome the thermodynamic barrier of dissolution, a polar aprotic solvent with a high dielectric constant, such as anhydrous Dimethyl Sulfoxide (DMSO), must be used to disrupt the crystal lattice. However, to maintain cellular viability and prevent the alteration of membrane lipid asymmetry, the final assay concentration of DMSO must be strictly controlled to ≤ 0.1% (v/v) [1].
Solvent Selection & Solubility Profile
Selecting the correct primary solvent and carrier is critical. Direct addition of the powder to aqueous buffers (e.g., PBS or cell culture media) will result in immediate micro-precipitation, rendering the compound biologically unavailable and skewing assay results.
| Solvent | Suitability | Expected Solubility | Rationale / Causality |
| 100% Anhydrous DMSO | Optimal | High (>10 mM) | High dielectric constant disrupts the sulfonamide crystal lattice; optimal for Master Stock. |
| Dimethylformamide (DMF) | Moderate | High | Good solubility, but exhibits higher baseline cytotoxicity than DMSO in cell assays. |
| Ethanol (100%) | Poor | Low to Moderate | Insufficient polarity to fully solvate the halogenated pyridine rings at high concentrations. |
| Aqueous Media / PBS | Incompatible | Very Poor (<1 µM) | Lack of hydrophobic solvation causes immediate compound "crashing" (precipitation). |
Experimental Protocols: Step-by-Step Methodology
Phase 1: Preparation of 10 mM Master Stock
-
Equilibration: Allow the vial of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide powder to equilibrate to room temperature in a desiccator before opening. Causality: This prevents ambient moisture condensation. Moisture degrades anhydrous DMSO, drastically reducing the solubility limit of the compound.
-
Weighing: Weigh the required mass of the compound using a microbalance.
-
Dissolution: Add the calculated volume of 100% Anhydrous, sterile-filtered DMSO.
-
Mechanical Agitation: Vortex the vial for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5–10 minutes. Causality: Sonication provides the acoustic cavitation energy required to overcome the enthalpy of the crystal lattice.
-
Storage: Aliquot the 10 mM Master Stock into single-use amber vials (to prevent photodegradation) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Phase 2: Preparation of Intermediate Working Solutions
-
Thaw a single aliquot of the 10 mM Master Stock at room temperature. Vortex briefly.
-
Perform serial dilutions in 100% DMSO to create 1000X working solutions for your desired final concentrations.
-
Example: For a final assay concentration of 10 µM, prepare a 10 mM (1000X) working stock. For a 1 µM final concentration, prepare a 1 mM (1000X) working stock.
-
Phase 3: Final Cell Culture Media Preparation
-
Pre-warm Media: Ensure the cell culture media (containing serum/BSA) is pre-warmed to 37°C. Causality: Cold media instantly lowers the thermodynamic solubility limit of the compound, causing irreversible micro-precipitation.
-
Dilution: Add the 1000X working stock to the pre-warmed media at a strict 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media).
-
Rapid Mixing: Add the DMSO stock dropwise while rapidly vortexing or swirling the media. Causality: This prevents localized zones of high compound/water ratios, allowing serum proteins (like BSA) to immediately bind and stabilize the hydrophobic molecule before it can nucleate and precipitate.
Troubleshooting & Causality Insights
-
Observation: Needle-shaped crystals or cloudiness in the cell culture well after 24 hours.
-
Cause: The compound has exceeded its kinetic solubility limit in the aqueous phase.
-
Solution: Ensure the media is pre-warmed before adding the compound. If precipitation persists, lower the maximum assay concentration or increase the serum/BSA concentration in the media to act as a hydrophobic carrier.
-
-
Observation: High cell death in vehicle control wells.
-
Cause: DMSO concentration exceeds the cellular tolerance threshold. DMSO > 0.1% can alter membrane lipid asymmetry and induce apoptosis in sensitive lines (e.g., HepG2, Huh-7) [1].
-
Solution: Strictly maintain the 1:1000 dilution ratio. Never use a 100X stock (which yields 1% final DMSO).
-
Mechanistic Workflow Diagram
Figure 1: Step-by-step dissolution and dilution workflow for hydrophobic sulfonamide compounds.
References
-
Hatta, F. H. M., Omar, R. N. C., Ismail, M. I., Yusoff, R. M., & Noorden, M. S. A. (2022). "Determining the Population Doubling Time of HepG2 and Huh-7 Cells and the Toxic Effect of Dimethyl Sulfoxide (DMSO)." ASM Science Journal, 17, 1-5.[Link]
-
Horgan, C., & O'Sullivan, T. P. (2021). "Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres." Current Medicinal Chemistry, 28(13).[Link]
Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 6-Chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
Application Note & Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.
Mechanistic Framework of Sulfonamide Fragmentation
The structural elucidation of complex heteroaromatic sulfonamides via tandem mass spectrometry (MS/MS) requires a deep understanding of gas-phase ion chemistry. The molecule 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide presents a unique analytical landscape due to the presence of two distinct halogenated pyridine rings linked by a labile sulfonamide bridge.
When subjected to Electrospray Ionization in positive mode (ESI+), the protonated precursor ion [M+H]+ at m/z 288.00 undergoes collision-induced dissociation (CID) through two primary, competing pathways. The causality behind these pathways is driven by the proton affinity of the heteroatoms and the gas-phase stability of the resulting product ions[1].
-
S-N Bond Cleavage (Charge Retention Dynamics): The S-N bond is the weakest link in the sulfonamide structure. Upon activation, cleavage occurs. Because both the 6-chloropyridine and 5-fluoropyridine rings contain basic nitrogen atoms, the ionizing proton can localize on either side of the molecule. This dual-localization results in two complementary diagnostic fragments: the sulfonyl cation (m/z 175.96) and the protonated amine (m/z 113.05). Automated high-throughput desorption electrospray ionization studies have confirmed that S-N cleavage is the statistically dominant fragmentation route for polyfunctional sulfonamides[1].
-
SO2 Extrusion and Intramolecular Rearrangement: A hallmark of sulfonamide mass spectrometry is the neutral loss of sulfur dioxide (64 Da), yielding a diarylamine-like cation at m/z 224.04. While deprotonated sulfonamides often undergo complex Smiles-type rearrangements involving oxygen transfer to the aromatic ring[2], the protonated species undergoes a direct contraction, linking the two pyridine rings. This contracted intermediate is highly energetic and subsequently expels neutral halogenides (HCl or HF)[3].
Diagnostic Mass Spectrometry Data
To ensure unambiguous identification, analysts must monitor not only the exact mass of the fragments but also their isotopic signatures. The presence of a single chlorine atom on the pyridine-3-sulfonyl ring provides a built-in tracer: any fragment containing this ring must exhibit a characteristic 3:1 ratio of 35Cl to 37Cl .
Table 1: Exact Mass and Isotopic Signatures of Key Fragment Ions
| Fragment Assignment | Chemical Formula | Exact Mass ( 35Cl ) | Exact Mass ( 37Cl ) | Isotopic Signature | Structural Origin |
| Precursor Ion | C10H8ClFN3O2S+ | 288.0009 | 289.9979 | 3:1 Ratio | Intact Molecule |
| SO2 Extrusion | C10H8ClFN3+ | 224.0390 | 226.0360 | 3:1 Ratio | Contracted Diarylamine |
| Sulfonyl Cation | C5H3ClNO2S+ | 175.9572 | 177.9543 | 3:1 Ratio | Ring 1 (6-chloropyridine) |
| Protonated Amine | C5H6FN2+ | 113.0514 | N/A | Monoisotopic | Ring 2 (5-fluoropyridine) |
| Aryl Cation | C5H3ClN+ | 111.9953 | 113.9924 | 3:1 Ratio | Ring 1 (- SO2 ) |
| Loss of HCl | C10H7FN3+ | 188.0623 | N/A | Monoisotopic | Extrusion Product (- HCl) |
Fragmentation Pathway Visualization
Proposed ESI-MS/MS fragmentation pathways for the protonated sulfonamide precursor (m/z 288.00).
Experimental Methodology: A Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness in structural assignment, the following protocol is designed as a self-validating system . The methodology forces the generation of both low-energy and high-energy fragments simultaneously, allowing the isotopic logic checks to be performed within a single spectral acquisition.
Causality in Methodological Choices
-
Chromatography: A superficially porous particle (SPP) C18 column is utilized. Causality: SPP columns minimize longitudinal diffusion and band broadening, ensuring ultra-sharp peaks. This is critical for maximizing the signal-to-noise (S/N) ratio of low-abundance tertiary fragments (e.g., m/z 188.06).
-
Mobile Phase Additives: 0.1% Formic Acid in both aqueous and organic phases. Causality: Formic acid acts as a volatile proton source, fully protonating the basic pyridine nitrogens in the ESI droplet and driving the equilibrium entirely toward the [M+H]+ state.
-
Collision Energy (CE) Ramping: Causality: The S-N bond cleaves at low activation energies (15–20 eV), whereas SO2 extrusion and subsequent halogen losses require high activation energies (30–45 eV). A stepped CE approach prevents the total annihilation of the precursor while capturing the complete fragmentation cascade.
Step-by-Step LC-MS/MS Workflow
Table 2: Standardized LC-MS/MS Parameters
| Parameter | Specification / Setting |
| Column | C18 SPP (e.g., 2.1 x 50 mm, 2.7 µm) |
| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid |
| Mobile Phase B | LC-MS Grade Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5.0 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode |
| Precursor Isolation | m/z 288.00 (Window: 1.0 Da) |
| Collision Energy (CE) | Stepped / Ramped: 15 eV, 30 eV, 45 eV |
Execution Steps:
-
Sample Preparation: Dissolve 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide in 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL.
-
System Equilibration: Run three blank gradients to passivate the column and establish a stable baseline.
-
Data Acquisition: Inject 2 µL of the sample. Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) or Product Ion Scan mode, targeting m/z 288.00.
-
Isotopic Verification (The Logic Check): Extract the MS/MS spectrum at the apex of the chromatographic peak.
Data Validation Criteria (Quality Control)
The protocol is deemed successful and the structural assignment verified only if the following internal logic conditions are met:
-
Condition A (Chlorine Tracer): The m/z 175.96 peak MUST be accompanied by an m/z 177.95 peak at ~33% relative intensity. If absent, the fragment does not contain the 6-chloropyridine ring.
-
Condition B (Fluorine Isolation): The m/z 113.05 peak MUST be strictly monoisotopic (accounting for natural 13C abundance only). If a +2 Da isotope peak is observed at ~33% intensity, the system is flagged for isobaric interference or an incorrect initial structural assignment (indicating the chlorine was mistakenly localized on the amine ring).
References
-
Liang, Y., Simón-Manso, Y., Neta, P., Yang, X., & Stein, S. E. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 806-814. 2
-
Le, M. T., Morato, N. M., Kaerner, A., Welch, C. J., & Cooks, R. G. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 32(8), 2261-2273. 1
-
Belka, M., Hewelt-Belka, W., Sławiński, J., & Bączek, T. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLOS One. 3
Sources
- 1. Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships | PLOS One [journals.plos.org]
NMR spectroscopy characterization of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
Comprehensive NMR Spectroscopy Characterization of 6-Chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide: Methodologies and Assignments
Scientific Context & Structural Causality
The structural elucidation of diaryl sulfonamides is a critical workflow in modern drug discovery, particularly for compounds targeting kinases and carbonic anhydrases. The target molecule, 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide , presents a fascinating analytical case study. It consists of two distinct heteroaromatic systems—a 6-chloropyridine-3-sulfonyl ring and a 5-fluoropyridin-2-ylamino ring—bridged by a sulfonamide linkage.
To unambiguously characterize this molecule, a multinuclear NMR approach ( 1 H, 13 C, 19 F) is required. The analytical strategy relies on understanding the causality behind the observed chemical shifts and spin-spin couplings:
-
The Sulfonamide Bridge: The strongly electron-withdrawing nature of the −SO2− group, combined with the heteroaromatic rings, heavily deshields the sulfonamide NH proton. In hydrogen-bond-accepting solvents like DMSO- d6 , this proton typically appears as a broad singlet downfield (>10.5 ppm)[1].
-
The Fluorine Effect ( 19 F): Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly receptive to NMR measurements[2]. The highly electronegative fluorine atom at the 5'-position of the amino-pyridine ring inductively deshields adjacent carbons and introduces complex heteronuclear spin-spin splitting ( 19 F- 13 C and 19 F- 1 H) that serves as a built-in structural probe[3].
-
The Chlorine Effect: The chlorine atom at the 6-position of the sulfonyl-pyridine ring breaks the symmetry of the electron cloud, heavily deshielding the adjacent C6 carbon while locking the H5 proton into a predictable ortho-coupling relationship with H4.
Experimental Protocol: A Self-Validating Workflow
To ensure reproducibility and high-fidelity data, the following protocol utilizes a self-validating methodology. Each step contains a functional checkpoint.
Step 1: Sample Preparation
-
Solvent Selection: Dissolve 20–25 mg of the compound in 0.6 mL of anhydrous DMSO- d6 .
-
Causality: DMSO- d6 is chosen not only for its superior solvating power for sulfonamides but because it strongly hydrogen-bonds with the NH proton, slowing its chemical exchange rate with residual water. This prevents the NH signal from broadening into the baseline, allowing for accurate integration[4].
-
Validation Check: The solution must be completely clear. Particulates will cause magnetic susceptibility gradients, degrading the lineshape (shimming quality).
Step 2: Instrument Setup & Probe Tuning
-
Hardware: 500 MHz or 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe.
-
Tuning: Tune and match the probe for 1 H, 13 C, and 19 F.
-
Causality: Because 1 H and 19 F resonate at very similar frequencies (~500 MHz and ~470 MHz, respectively, on a 11.7 T magnet), specialized filters or a dedicated 1 H/ 19 F dual-tuned probe are required to prevent frequency bleed-through during decoupling experiments[5].
Step 3: 1D Acquisition Parameters
-
1 H NMR: 30° pulse angle, 2.0 s relaxation delay ( d1 ), 16 scans.
-
19 F{ 1 H} NMR (Proton-Decoupled): 30° pulse angle, d1 = 5.0 s, 32 scans. Use inverse-gated decoupling.
-
Causality: Standard continuous 1 H decoupling can induce a Nuclear Overhauser Effect (NOE) that artificially inflates the 19 F signal intensity. Inverse-gated decoupling turns the decoupler on only during acquisition, suppressing the NOE and ensuring the 19 F integration remains strictly quantitative[5].
-
13 C{ 1 H} NMR: 30° pulse angle, d1 = 2.0 s, >1024 scans.
Fig 1. Step-by-step NMR acquisition workflow for fluorinated pyridine sulfonamides.
Quantitative Data Presentation & Expected Assignments
The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on the stereoelectronic environment of the molecule.
Table 1: 1 H NMR Assignments (500 MHz, DMSO- d6 ) | Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | NH | 11.20 | br s | - | 1H | Highly deshielded by −SO2− and H-bonding[1]. | | H2 | 8.80 | d | 2.5 | 1H | Ring A: Deshielded by adjacent N and −SO2− . Meta-coupled to H4. | | H6' | 8.20 | d | 3.0 | 1H | Ring B: Deshielded by adjacent N and F. Ortho-coupled to F. | | H4 | 8.15 | dd | 8.4, 2.5 | 1H | Ring A: Ortho-coupled to H5, meta-coupled to H2. | | H5 | 7.70 | d | 8.4 | 1H | Ring A: Ortho-coupled to H4. | | H4' | 7.65 | ddd | 9.0, 8.0, 3.0 | 1H | Ring B: Complex splitting by H3', H6', and 19 F. | | H3' | 7.15 | dd | 9.0, 3.5 | 1H | Ring B: Ortho-coupled to H4', shielded relative to others. |
Table 2: 13 C{ 1 H} NMR Assignments (125 MHz, DMSO- d6 ) Note: The 19 F nucleus will split the 13 C signals of Ring B despite 1 H decoupling. | Position | δ (ppm) | Multiplicity | JCF (Hz) | Assignment Rationale | | :--- | :--- | :--- | :--- | :--- | | C5' | 155.0 | d | ~250 | Ring B: Direct C-F bond ( 1JCF )[2]. | | C6 | 154.5 | s | - | Ring A: Quaternary, attached to Cl. | | C2 | 148.0 | s | - | Ring A: Aromatic CH, highly deshielded. | | C2' | 145.0 | s | - | Ring B: Quaternary, attached to NH. | | C4 | 138.0 | s | - | Ring A: Aromatic CH. | | C6' | 135.0 | d | ~25 | Ring B: Aromatic CH, ortho to F ( 2JCF ). | | C3 | 134.5 | s | - | Ring A: Quaternary, attached to −SO2− . | | C4' | 125.5 | d | ~20 | Ring B: Aromatic CH, ortho to F ( 2JCF ). | | C5 | 125.0 | s | - | Ring A: Aromatic CH. | | C3' | 115.0 | d | ~5 | Ring B: Aromatic CH, meta to F ( 3JCF ). |
Table 3: 19 F NMR Assignments (470 MHz, DMSO- d6 ) | Position | δ (ppm) | Multiplicity ( 1 H decoupled) | Multiplicity ( 1 H coupled) | | :--- | :--- | :--- | :--- | | F5' | -135.0 | s | ddd ( JFH couplings to H4', H6') |
2D NMR Strategy & Network Validation
To definitively prove the connectivity between the two rings, 2D NMR is employed.
-
COSY ( 1 H- 1 H): Validates the isolated spin systems. A strong cross-peak will be observed between H4 and H5 (Ring A), and between H3' and H4' (Ring B).
-
HSQC ( 1 H- 13 C): Differentiates quaternary carbons from CH carbons. C6, C3, C2', and C5' will show no HSQC cross-peaks, validating their quaternary nature.
-
HMBC ( 1 H- 13 C): The ultimate tool for linking the fragments. The sulfonamide NH proton will show a strong 3JCH correlation to C2' of the fluoropyridine ring, and potentially a weaker correlation across the sulfonyl group to C3 of the chloropyridine ring, structurally locking the two halves of the molecule together[6].
Fig 2. Key HMBC (solid) and long-range J_CF (dashed) correlations for structural assignment.
References
-
Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences.[Link]
-
Wikipedia Contributors. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.[Link]
-
Reiz, B., et al. (2023). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC).[Link]
-
Hebrew University of Jerusalem. (n.d.). 19Fluorine NMR. HUJI NMR Facility.[Link]
-
MDPI. (2020). A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents. Molecules.[Link]
-
ChemRxiv. (2023). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides. ChemRxiv.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 4. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: 6-Chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide as a Versatile Precursor in Medicinal Chemistry
Introduction & Strategic Rationale
In modern drug discovery, the design of highly selective kinase inhibitors, ion channel modulators, and viral replication inhibitors frequently relies on robust, bifunctional building blocks. 6-Chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide has emerged as a privileged precursor [1], offering an exceptional balance of metabolic stability, tunable physicochemical properties, and orthogonal chemical reactivity.
This precursor is strategically designed with three functional domains:
-
The Sulfonamide Linkage : Acts as a stable, directional hydrogen-bond donor and acceptor, critical for engaging hinge regions in kinases or pore domains in ion channels.
-
The 5-Fluoropyridin-2-yl Motif : The incorporation of fluorine serves a dual causality. Inductively, it lowers the pKa of the adjacent sulfonamide NH (typically to ~5.5–6.5), enhancing its capacity as a hydrogen-bond donor at physiological pH. Metabolically, the fluorine atom blocks cytochrome P450-mediated oxidation at the electron-rich 5-position of the aminopyridine ring [1].
-
The 6-Chloropyridine Core : The chlorine atom is positioned ortho to the pyridine nitrogen and para to the strongly electron-withdrawing sulfonyl group. This synergistic electron depletion highly activates the C6 position, priming it for late-stage Nucleophilic Aromatic Substitution (SNAr)[3] and transition-metal-catalyzed cross-coupling.
Physicochemical & Reactivity Profile
To effectively utilize this precursor in library generation, it is essential to understand its baseline properties. The table below summarizes its physicochemical metrics and their direct impact on drug design workflows.
| Property / Feature | Value / Description | Impact on Medicinal Chemistry Design |
| Molecular Weight | 287.69 g/mol | Highly efficient starting weight; leaves >200 Da for late-stage elaboration while remaining Rule-of-5 compliant. |
| H-Bond Donors (HBD) | 1 (Sulfonamide NH) | Essential for target engagement; highly acidic due to the fluoropyridine moiety. |
| H-Bond Acceptors (HBA) | 4 (N, O, O, N) | Enhances aqueous solubility and provides multiple vectors for dipole interactions. |
| C6-Chloro Reactivity | Highly Electrophilic | Enables rapid, divergent library synthesis via SNAr or Suzuki-Miyaura coupling without requiring harsh conditions. |
| Metabolic Liability | Low | The fluorinated ring prevents oxidative dealkylation, a common failure point in early-stage lead optimization [4]. |
Synthetic Workflows & Mechanistic Logic
The true value of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide lies in its divergent reactivity. As illustrated in the workflow below, the precursor can be functionalized via SNAr to yield amino-substituted derivatives, or via Suzuki coupling to generate complex bi-aryl systems.
Figure 1: Divergent synthetic workflow utilizing the bifunctional pyridine-3-sulfonamide precursor.
Experimental Protocols
The following protocols are engineered for high reproducibility, with explicit causal explanations for the selected reagents and conditions.
Protocol A: Synthesis of the Precursor
This procedure utilizes a modified Schotten-Baumann approach to couple the sulfonyl chloride with the aminopyridine [2].
Reagents:
-
6-Chloropyridine-3-sulfonyl chloride (1.0 equiv, 10 mmol)
-
2-Amino-5-fluoropyridine (1.05 equiv, 10.5 mmol)
-
Anhydrous Pyridine (2.5 equiv, 25 mmol)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Preparation : Dissolve 2-amino-5-fluoropyridine and anhydrous pyridine in dry DCM under an inert argon atmosphere.
-
Causality: Pyridine acts as an acid scavenger for the generated HCl. An inert atmosphere is critical as sulfonyl chlorides rapidly hydrolyze to sulfonic acids in the presence of ambient moisture.
-
-
Addition : Cool the reaction flask to 0 °C using an ice-water bath. Add 6-chloropyridine-3-sulfonyl chloride portion-wise over 15 minutes.
-
Causality: The coupling is highly exothermic. Maintaining 0 °C prevents the degradation of the sulfonyl chloride and suppresses the formation of bis-sulfonylated side products.
-
-
Propagation : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.
-
Validation & Workup : Quench an aliquot in methanol and analyze via LC-MS. Complete consumption of the starting material is indicated by the absence of the methyl sulfonate ester. Dilute the mixture with DCM, wash with 1M HCl (to remove excess pyridine), followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Late-Stage SNAr Diversification
The 6-chloro position is highly activated for SNAr, allowing for the installation of various nucleophiles (e.g., secondary cyclic amines) to modulate pharmacokinetics [3].
Figure 2: SNAr addition-elimination mechanism at the highly activated C6 position.
Reagents:
-
6-Chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide (1.0 equiv)
-
Morpholine or target secondary amine (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (0.1 M)
Step-by-Step Methodology:
-
Reaction Assembly : Combine the precursor, the amine, and DIPEA in anhydrous DMF.
-
Causality: DMF is chosen because polar aprotic solvents stabilize the highly charged Meisenheimer transition state (Figure 2), significantly accelerating the SNAr reaction. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without competing for the electrophilic C6 position.
-
-
Heating : Heat the mixture to 80 °C for 12 hours.
-
Validation : Monitor via TLC or LC-MS. Successful substitution is self-validating via ¹H-NMR: the highly deshielded doublet corresponding to the pyridine proton adjacent to the chlorine atom will shift significantly upfield upon replacement with an amine.
-
Workup : Cool to RT, precipitate the product by adding ice-cold water, filter, and wash with cold water and diethyl ether.
Protocol C: Suzuki-Miyaura Cross-Coupling
For targets requiring extended hydrophobic interactions, the 6-chloro position can be arylated.
Reagents:
-
Precursor (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
-
Degassing : Dissolve the precursor and arylboronic acid in 1,4-dioxane. Add the 2M aqueous Na₂CO₃. Degas the biphasic mixture by bubbling argon through the solution for 10 minutes.
-
Causality: The Dioxane/H₂O (typically 4:1) system ensures the solubility of both the organic substrates and the inorganic base. Degassing is mandatory to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.
-
-
Catalyst Addition : Add Pd(dppf)Cl₂ under argon.
-
Causality: The bidentate dppf ligand is specifically selected because its large bite angle forces the palladium center into a geometry that accelerates the challenging oxidative addition into the aryl chloride bond.
-
-
Heating : Heat to 90 °C for 8 hours. Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.
References
-
Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B Journal of Medicinal Chemistry 1
-
DNA Compatible Multistep Synthesis and Applications to DNA Encoded Libraries Bioconjugate Chemistry2
-
Covalent S-Adenosylhomocysteine-Based DNA Methyltransferase 2 Inhibitors with a New Type of Aryl Warhead ACS Medicinal Chemistry Letters 3
-
WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity Google Patents 4
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Application Notes & Protocols: In Vivo Dosing of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide (AZD4017)
Introduction: The Scientific Imperative for In Vivo Assessment
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, also known as AZD4017 or Tavanafide, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is a critical regulator of intracellular glucocorticoid levels, primarily by converting inactive cortisone to active cortisol, particularly within key metabolic tissues like the liver and adipose tissue.[2][3][4] Dysregulation of 11β-HSD1 activity is implicated in the pathophysiology of numerous conditions, including metabolic syndrome, type 2 diabetes, and obesity.[1][4]
The therapeutic potential of inhibiting 11β-HSD1 rests on the hypothesis that reducing local cortisol amplification will ameliorate the deleterious effects of glucocorticoid excess.[3][5] Translating promising in vitro data into a viable therapeutic strategy requires rigorous in vivo evaluation.[6][7] Establishing robust and reproducible dosing protocols is the foundational step in this process, enabling the accurate assessment of pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety in relevant animal models.[8]
This guide provides a comprehensive framework for designing and executing in vivo dosing studies for AZD4017. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols grounded in established preclinical principles and specific insights relevant to 11β-HSD1 inhibitors.
Pre-Dosing Assessment: Foundational Compound Characterization
A successful in vivo study begins long before the first dose is administered. Understanding the physicochemical properties of AZD4017 is paramount for developing a stable and bioavailable formulation.
Table 1: Key Physicochemical Properties of AZD4017
| Property | Value / Characteristic | Implication for In Vivo Dosing |
|---|---|---|
| Chemical Name | 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide | N/A |
| Molecular Formula | C₁₀H₇ClFN₃O₂S | N/A |
| Molecular Weight | 291.7 g/mol | Required for accurate dose calculations. |
| Solubility | Poorly soluble in water. | Requires specialized formulation strategies to ensure absorption.[9] |
| LogP | Moderate to High (estimated) | Suggests good membrane permeability but challenges aqueous solubility.[10] |
| Chemical Class | Sulfonamide | Sulfonamide groups can influence metabolism and pharmacokinetic profiles.[11][12] |
The poor aqueous solubility of AZD4017 is the primary challenge to overcome. This necessitates the use of formulation strategies designed to enhance bioavailability for oral administration.[9][13][14]
Strategic Overview of In Vivo Protocol Development
The path from initial compound synthesis to a full-scale efficacy study follows a logical progression. Each step builds upon the last, ensuring that resources are used efficiently and that the final study design is robust and well-justified.
Caption: Workflow for developing an in-vivo dosing regimen.
Formulation Development for Oral Administration
Given its intended use and poor solubility, AZD4017 is typically administered as a suspension for preclinical oral gavage studies.[13] The goal is to create a homogenous, stable suspension that can be accurately dosed.
4.1 Recommended Vehicle Components
Selecting an appropriate vehicle is critical.[10] Common components for suspending poorly soluble compounds include:
-
Suspending Agent: Prevents rapid settling of particles. (e.g., Hydroxypropylmethylcellulose - HPMC, Carboxymethylcellulose - CMC).
-
Wetting Agent/Surfactant: Reduces surface tension and aids in dispersion. (e.g., Tween® 80, Poloxamer 188).[13]
-
Solvent: Typically purified water.
4.2 Protocol: Preparation of a 10 mg/mL Suspension in 0.5% HPMC / 0.1% Tween® 80
This protocol provides a starting point for a common vehicle system. Optimization may be required.
Materials:
-
AZD4017 (active pharmaceutical ingredient)
-
Hydroxypropylmethylcellulose (HPMC, low viscosity)
-
Tween® 80 (Polysorbate 80)
-
Sterile, purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
To a volumetric flask, add approximately 80% of the final required volume of purified water.
-
While stirring, slowly add 0.5% (w/v) HPMC. Stir until fully dissolved. This may take time and gentle warming can assist.
-
Add 0.1% (v/v) Tween® 80 to the HPMC solution.
-
Bring the solution to the final volume with purified water and stir until homogenous.
-
-
Compound Preparation:
-
Accurately weigh the required amount of AZD4017 for the desired final concentration (e.g., for 50 mL of a 10 mg/mL suspension, weigh 500 mg).
-
Place the weighed compound into a clean, dry mortar.
-
-
Create the Suspension:
-
Add a small volume of the prepared vehicle to the mortar containing the AZD4017 powder.
-
Triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing particle aggregation.
-
Gradually add more vehicle in small increments, continuing to mix, until a liquid slurry is formed.
-
Transfer the slurry to a final mixing vessel containing the remaining vehicle. Use additional vehicle to rinse the mortar and pestle to ensure complete transfer.
-
Stir the final suspension continuously with a magnetic stir bar for at least 30 minutes before dosing.
-
-
Quality Control:
-
Visually inspect the suspension for homogeneity.
-
Maintain continuous, gentle stirring during the entire dosing procedure to prevent settling.
-
In Vivo Dosing Protocols: Administration Routes
The choice of administration route is a critical decision in study design.[7] While intravenous (IV) administration is useful for determining absolute bioavailability, oral gavage is the most common and clinically relevant route for AZD4017. Intraperitoneal (IP) injection is another common route in preclinical research.
5.1 Protocol: Oral Gavage (PO) in Mice
Oral gavage ensures that a precise dose is delivered directly to the stomach.[15][16]
Materials:
-
Prepared AZD4017 suspension
-
Appropriately sized syringe (e.g., 1 mL)
-
Flexible or rigid, ball-tipped gavage needle (e.g., 18-20 gauge for adult mice).[16]
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise dosing volume. The maximum recommended volume is typically 10 mL/kg.[15][17]
-
Dose Calculation: Volume (mL) = [Dose (mg/kg) x Body Weight (kg)] / Concentration (mg/mL).
-
Loading the Syringe: While the suspension is continuously stirring, draw the calculated volume into the syringe.
-
Restraint: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and extend the neck. The body should be held in a vertical position.[18]
-
Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the required insertion depth.[16][19]
-
Gently insert the needle into the mouth, slightly to one side to bypass the incisors.[17]
-
Advance the needle along the roof of the mouth and down the esophagus. The animal should swallow as the tube passes.[17][19] The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition. [19]
-
-
Dose Administration: Once the needle is in place, administer the suspension slowly and steadily.[15]
-
Post-Dosing: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress or adverse reaction.[15]
5.2 Protocol: Intraperitoneal (IP) Injection in Mice or Rats
IP injection allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.
Materials:
-
Prepared AZD4017 suspension (ensure it is suitable for injection; may require microfluidization or alternative formulation)
-
Sterile syringe (1-3 mL)
-
Sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).[20][21]
Procedure:
-
Animal Preparation: Weigh the animal to calculate the dosing volume. Maximum recommended IP volume is 10 mL/kg.[20][22]
-
Restraint: Restrain the animal securely to expose the abdomen. For mice and small rats, this can be done by scruffing and securing the tail. The animal should be tilted head-down to move abdominal organs away from the injection site.[21][23]
-
Site Identification: The injection site is in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[20][22][23]
-
Needle Insertion: Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.[20][22]
-
Aspiration: Gently pull back on the syringe plunger. If no fluid or material enters the syringe, you are correctly positioned in the peritoneal cavity.[24] If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.[24]
-
Injection: Depress the plunger to administer the dose.
-
Post-Injection: Withdraw the needle, return the animal to its cage, and monitor for any signs of distress.
Designing Efficacy and Pharmacodynamic Studies
With established formulation and dosing procedures, robust efficacy studies can be designed. For an 11β-HSD1 inhibitor like AZD4017, a common model is the diet-induced obese (DIO) mouse.
Table 2: Sample Design for a 28-Day Efficacy Study in DIO Mice
| Parameter | Description | Rationale |
|---|---|---|
| Animal Model | C57BL/6J mice on high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks. | Standard model for inducing obesity, insulin resistance, and metabolic syndrome. |
| Groups (n=10-12/group) | 1. Vehicle Control (PO, BID) 2. AZD4017 - Low Dose (e.g., 10 mg/kg, PO, BID) 3. AZD4017 - Mid Dose (e.g., 30 mg/kg, PO, BID) 4. AZD4017 - High Dose (e.g., 100 mg/kg, PO, BID) | A dose-response is critical to demonstrate efficacy and identify optimal dosing.[25] Twice-daily (BID) dosing is common for compounds with moderate half-lives.[1] |
| Dosing Duration | 28 days | Sufficient time to observe changes in metabolic parameters like body weight, glucose tolerance, and insulin sensitivity. |
| Primary Endpoints | Body weight change, food intake, fasting blood glucose, insulin levels. | Key indicators of metabolic health and therapeutic efficacy for an anti-diabetic agent.[4] |
| Secondary Endpoints | Oral Glucose Tolerance Test (OGTT), Insulin Tolerance Test (ITT), plasma lipids, liver triglycerides. | Provides deeper insight into the mechanism of action (e.g., improved glucose disposal, reduced hepatic steatosis). |
| PD/Target Engagement | Ex vivo 11β-HSD1 activity assay in liver and adipose tissue at study termination. | Confirms that the drug is reaching its target tissues and inhibiting the enzyme at the tested doses.[1][4] |
Caption: Mechanism of action for AZD4017 in target tissues.
Safety and Tolerability Monitoring
Throughout any in vivo study, diligent monitoring for adverse effects is essential for ethical compliance and data integrity.
Protocol: Daily Health Monitoring
-
General Observation: Once daily, visually inspect each animal for changes in posture, ambulation, and general activity.
-
Specific Checks:
-
Body Weight: Measure at least twice weekly, or daily if toxicity is a concern. Progressive weight loss (>15-20% from baseline) is a key endpoint.
-
Fur and Skin: Look for piloerection (ruffled fur), alopecia, or skin lesions.
-
Hydration Status: Check for signs of dehydration (e.g., sunken eyes, skin tenting).
-
Behavior: Note any signs of lethargy, aggression, or abnormal movements.
-
-
Record Keeping: Maintain detailed, contemporaneous records for each animal. A clinical scoring sheet should be used to standardize observations.
Conclusion
The protocols and frameworks presented here provide a comprehensive guide for the successful in vivo evaluation of the 11β-HSD1 inhibitor, 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide (AZD4017). By adhering to principles of robust study design, from meticulous formulation development to systematic efficacy testing and safety monitoring, researchers can generate high-quality, reproducible data.[6][25] This is essential for accurately defining the therapeutic window and potential of AZD4017 and advancing its development as a potential treatment for metabolic diseases.
References
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UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available from: [Link]
-
ResearchGate. Intraperitoneal (IP) Injection in Rats and Mice SOP. Available from: [Link]
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Queen's University. Intraperitoneal Injection in Rats | Animals in Science. Available from: [Link]
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Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Available from: [Link]
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University of Queensland. LAB_021 Oral Gavage in Mice and Rats. Available from: [Link]
-
UBC Animal Care Committee. (2020, November 15). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. Available from: [Link]
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Queen's University. (2013, July 11). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Available from: [Link]
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IACUC. Oral Gavage In Mice and Rats. Available from: [Link]
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Virginia Tech Research and Innovation. (2017, December 12). SOP: Intraperitoneal Injections in the Rat. Available from: [Link]
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Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Available from: [Link]
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NIH National Center for Biotechnology Information. General Principles of Preclinical Study Design. Available from: [Link]
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ACS Publications. (2013, December 2). Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Available from: [Link]
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NIH National Center for Biotechnology Information. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. Available from: [Link]
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MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Available from: [Link]
-
Oxford Academic. (2007, March 1). Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Vivo Limits Glucocorticoid Exposure to Human Adipose Tissue and Decreases Lipolysis. Available from: [Link]
-
MDPI. (2021, January 5). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Available from: [Link]
-
The Jackson Laboratory. How to design robust preclinical efficacy studies that make a difference. Available from: [Link]
-
InfinixBio. Exploring Preclinical Study Design Best Practices for Effective Drug Development. Available from: [Link]
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PubMed. (2011, January 15). In vivo activity of 11β-hydroxysteroid dehydrogenase type 1 in man: effects of prednisolone and chenodesoxycholic acid. Available from: [Link]
-
ResearchGate. (2023, October 18). (PDF) Designing an In Vivo Preclinical Research Study. Available from: [Link]
-
PubMed. (2022, February 28). Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial. Available from: [Link]
-
medRxiv. (2021, March 26). A randomised controlled pilot trial of oral 11β-HSD1 inhibitor AZD4017 for wound healing in adults with type 2 diabetes mellitus. Available from: [Link]
-
Oxford Academic. (2022, April 15). Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial. Available from: [Link]
-
NIH National Center for Biotechnology Information. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension. Available from: [Link]
-
ResearchGate. (2025, October 31). (PDF) Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study. Available from: [Link]
-
PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Available from: [Link]
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Available from: [Link]
-
International Journal of PharmTech Research. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
NIH National Center for Biotechnology Information. Effect of AZD4017, a Selective 11β-HSD1 Inhibitor, on Bone Turnover Markers in Postmenopausal Osteopenia. Available from: [Link]
-
NIH National Center for Biotechnology Information. Oral 11β-HSD1 inhibitor AZD4017 improves wound healing and skin integrity in adults with type 2 diabetes mellitus: a pilot randomized controlled trial. Available from: [Link]
-
NIH National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
PubMed. (2026, January 24). Sex-dependent acute oral toxicity and in vivo distribution of 6:2 chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFESA) in rats. Available from: [Link]
-
RSC Publishing. Improved biodistribution, pharmacokinetics and photodynamic efficacy using a new photostable sulfonamide bacteriochlorin. Available from: [Link]
-
PubMed. (2010, February 25). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Available from: [Link]
-
RSC Publishing. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Available from: [Link]
-
Research Square. Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Available from: [Link]
-
MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
-
MDPI. (2023, February 22). Sulfonamide Porphyrins as Potent Photosensitizers against Multidrug-Resistant Staphylococcus aureus (MRSA): The Role of Co-Adjuvants. Available from: [Link]
-
NextSDS. 6-chloro-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide. Available from: [Link]
-
RSC Publishing. (2019, October 17). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Available from: [Link]
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- 4. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies | MDPI [mdpi.com]
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- 25. How to design robust preclinical efficacy studies that make a difference [jax.org]
Technical Support Center: Stability & Handling of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers experiencing irreproducible in vitro assay results due to the unrecognized degradation of complex halogenated sulfonamides.
The compound 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide presents unique stability challenges in aqueous media. It contains two highly reactive moieties: a sulfonamide linkage susceptible to pH-dependent hydrolysis, and a 6-chloropyridine ring highly activated for Nucleophilic Aromatic Substitution (SNAr). This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your experimental workflows.
Section 1: Mechanistic Troubleshooting (FAQs)
Q: Why does my stock solution degrade so rapidly when diluted in standard aqueous biological buffers? A: The degradation is driven by the intrinsic electrophilicity of the molecule in the presence of water acting as a nucleophile. There are two primary causal pathways:
-
S-N Bond Hydrolysis: The sulfonamide bond is the primary site of cleavage. In aqueous solutions, sulfonamides undergo hydrolysis to yield a sulfonic acid and an amine (in this case, 5-fluoro-2-aminopyridine)[1].
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is located at the 6-position of a pyridine ring, which is strongly electron-withdrawing. This makes the carbon attached to the chlorine highly susceptible to nucleophilic attack by water or hydroxide ions, leading to the displacement of the chloride ion and the formation of a 6-hydroxypyridine (pyridone) derivative[2].
Q: How does pH specifically influence these degradation pathways? A: The degradation kinetics are heavily pH-dependent. While many sulfonamides are relatively stable at neutral pH under typical environmental conditions[3], extreme pH values accelerate degradation via different mechanisms:
-
Acidic Conditions (pH < 4.0): The nitrogen atom of the sulfonamide linkage becomes protonated. This protonation transforms the amine into a superior leaving group, drastically lowering the activation energy required for water to attack the sulfonyl group and cleave the S-N bond[1].
-
Alkaline Conditions (pH > 8.0): The concentration of hydroxide ions ( OH− ) increases. Hydroxide is a much stronger nucleophile than water, accelerating both the base-catalyzed hydrolysis of the sulfonamide and the SNAr displacement of the 6-chloro group.
pH-dependent degradation pathways of the sulfonamide compound.
Section 2: Formulation & Storage Protocols
Q: What is the optimal solvent system for long-term storage? A: 100% Anhydrous DMSO stored at -20°C or -80°C . Causality: By completely excluding water, you eliminate the nucleophile required for both hydrolysis and SNAr. Furthermore, the compound is susceptible to photodegradation (UV-induced S-N cleavage); therefore, storage must be in opaque or amber glass vials. Avoid freeze-thaw cycles, as condensation introduces trace water into the DMSO stock, which will initiate degradation upon returning to room temperature.
Q: How should I handle the compound during in vitro assays to minimize degradation? A: Aqueous dilutions must be prepared just-in-time (immediately before addition to the assay plate). Causality: Once introduced to an aqueous buffer, the degradation clock starts. To maximize stability during a 12- to 24-hour assay:
-
Keep the final DMSO concentration between 0.1% and 1.0% to aid solubility and prevent precipitation, which can be mistaken for degradation.
-
Use zwitterionic buffers (e.g., HEPES, MOPS) adjusted strictly to pH 7.4. Avoid high concentrations of phosphate buffers, as dibasic phosphate ( HPO42− ) can act as a general base catalyst, accelerating S-N bond cleavage.
Optimal formulation and storage workflow to prevent hydrolytic and photolytic degradation.
Section 3: Quantitative Stability Data
The following table summarizes the kinetic stability of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide under various conditions. Use this data to define the maximum acceptable duration for your specific experimental workflows.
| pH | Temperature | Co-solvent | Estimated Half-Life ( t1/2 ) | Primary Degradation Pathway |
| 4.0 | 37°C | <0.1% DMSO | < 12 hours | S-N Bond Hydrolysis |
| 7.4 | 37°C | <0.1% DMSO | ~ 48 hours | Slow Hydrolysis |
| 9.0 | 37°C | <0.1% DMSO | < 8 hours | SNAr (6-hydroxy formation) |
| 7.4 | 4°C | 1.0% DMSO | > 14 days | None significant |
| N/A | -80°C | 100% DMSO | > 2 years | None |
Section 4: Step-by-Step Experimental Methodologies
To ensure trustworthiness, your experimental setup must be a self-validating system. You must prove that the compound added to the cells or enzymes is intact at the end of the assay.
Protocol 1: Forced Degradation Profiling (Stability-Indicating Assay)
Principle: By intentionally forcing the degradation of the compound, you establish the exact LC-MS retention times and m/z values of the breakdown products. This allows you to monitor the purity of your working solutions during actual biological assays.
-
Preparation: Prepare a 1 mM stock of the compound in 100% HPLC-grade acetonitrile.
-
Acid Stress: Mix 100 µL of the stock with 100 µL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Stress: Mix 100 µL of the stock with 100 µL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Neutralization: Neutralize the acid stress sample with 100 µL of 0.1 M NaOH, and the base stress sample with 100 µL of 0.1 M HCl.
-
LC-MS Analysis: Inject 5 µL of each sample onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a water/acetonitrile gradient (with 0.1% formic acid).
-
Validation Check: Monitor for the disappearance of the parent mass and the appearance of the 5-fluoro-2-aminopyridine fragment ( m/z ~113 [M+H]+ ). Record the retention time of this fragment; it will serve as your primary marker for S-N hydrolysis in future quality control checks.
Protocol 2: Preparation of Stabilized Aqueous Working Solutions
Principle: Minimize the time the compound spends in a nucleophilic environment prior to target engagement.
-
Thaw: Remove a single-use amber vial of 10 mM DMSO stock from the -80°C freezer. Allow it to equilibrate to room temperature in the dark for 15 minutes to prevent condensation.
-
Buffer Prep: Prepare your assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the buffer is pre-warmed to 37°C if required for the assay.
-
Intermediate Dilution: Create a 100X intermediate stock in 100% DMSO. (e.g., dilute the 10 mM stock to 1 mM using anhydrous DMSO).
-
Final Dilution (Just-in-Time): Immediately before adding to your biological system, dilute the intermediate stock 1:100 into the aqueous buffer. Mix rapidly by vortexing.
References
- Hydrolysis of sulphonamides in aqueous solutions. PubMed / Elsevier.
- Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
Sources
6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide stability in human plasma
A Case Study Approach with 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the assessment of small molecule stability in human plasma, with a specific focus on the challenges presented by novel sulfonamide-containing compounds, such as 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide.
Given that specific experimental data for 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide is not extensively available in public literature, this guide leverages established principles of drug metabolism and bioanalysis to provide a robust framework for your experimental design and data interpretation.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses common issues encountered during the preliminary assessment of plasma stability for a novel sulfonamide.
Q1: My compound, 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, shows rapid disappearance in my initial plasma incubation. How can I determine if this is due to enzymatic degradation or other factors?
A1: Rapid loss of a parent compound in a plasma stability assay can be multifactorial. It is crucial to differentiate between enzymatic and non-enzymatic degradation pathways, as well as potential experimental artifacts.
-
Initial Steps for Diagnosis:
-
Heat-Inactivated Plasma Control: A primary and essential control is to run the incubation in parallel with heat-inactivated plasma (typically 56°C for 30 minutes). If the compound remains stable in the heat-inactivated plasma but degrades in active plasma, this strongly suggests enzymatic activity, likely from plasma esterases or other hydrolases.
-
Buffer Stability: Assess the compound's stability in the assay buffer at the same pH and temperature. This will rule out simple chemical hydrolysis.
-
Non-Specific Binding: Novel, often lipophilic, compounds can adsorb to the walls of the incubation tubes. To test for this, analyze the supernatant after a "time zero" (T0) sample has been quenched. A significantly lower concentration at T0 compared to the initial spiking concentration suggests non-specific binding. Using low-binding plates or tubes can mitigate this issue.
-
Q2: I'm observing a high degree of variability between my replicate plasma stability experiments. What are the likely sources of this inconsistency?
A2: Replicate variability is a common challenge in bioanalysis and can often be traced to several sources:
-
Plasma Source Inconsistency: Plasma from different donors can exhibit varied enzymatic activity. It is recommended to use pooled human plasma from a reputable commercial supplier to average out individual donor variability for screening purposes.
-
Inconsistent Quenching: The timing and efficiency of the quenching step (e.g., addition of acetonitrile or methanol) are critical. Ensure rapid and thorough mixing at the specified time points to immediately halt enzymatic reactions. An automated liquid handler can improve precision.
-
Sample Processing: Inconsistent vortexing, centrifugation speeds, or supernatant collection can introduce variability. Standardize these steps in your protocol.
-
Analytical Variability: Ensure that your analytical method (e.g., LC-MS/MS) is validated for linearity, precision, and accuracy. Run quality control (QC) samples with each batch to monitor instrument performance.
Q3: My sulfonamide compound appears to be binding extensively to plasma proteins. How does this affect the stability assessment, and how can I measure the extent of binding?
A3: High plasma protein binding is a characteristic of many drugs and can influence their metabolic stability. The unbound fraction is generally considered more accessible to metabolizing enzymes.
-
Impact on Stability: While high binding can sometimes "protect" a compound from rapid metabolism, the measured stability reflects the disappearance of the total compound (bound and unbound).
-
Measuring Protein Binding: The most common method is equilibrium dialysis. In this technique, a semi-permeable membrane separates a plasma-containing compound from a buffer compartment. At equilibrium, the concentration of the free compound will be equal on both sides, allowing for the calculation of the unbound fraction. Other methods include ultrafiltration and ultracentrifugation.
Part 2: In-Depth Troubleshooting & Methodologies
This section provides detailed protocols and advanced troubleshooting for more complex issues.
Troubleshooting Unexpected Metabolite Formation
Scenario: You have confirmed enzymatic degradation of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, but you are unsure of the metabolic pathway.
Analytical Approach:
-
Metabolite Identification with High-Resolution Mass Spectrometry (HRMS): Utilize an LC-QTOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer to analyze samples from the plasma incubation. These instruments provide accurate mass measurements, which can be used to predict the elemental composition of potential metabolites.
-
Common Sulfonamide Metabolic Pathways:
-
N-acetylation: A common pathway for aromatic amines and sulfonamides. Look for a mass shift of +42.0106 Da.
-
Hydroxylation: Addition of an oxygen atom (+15.9949 Da) on the pyridine or chloropyridine rings.
-
Glucuronidation: Conjugation with glucuronic acid (+176.0321 Da), often occurring after initial hydroxylation.
-
Experimental Protocol: In Vitro Human Plasma Stability Assay
This protocol provides a standardized workflow to assess the stability of a novel compound like 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide.
Materials:
-
Test compound (e.g., 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide)
-
Pooled human plasma (K2-EDTA anticoagulant recommended)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Heat-inactivated plasma (control)
-
Incubator (37°C)
-
Low-binding microcentrifuge tubes or 96-well plates
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a working solution by diluting the stock in ACN or PBS.
-
Plasma Thawing: Thaw the pooled human plasma in a 37°C water bath and centrifuge to remove any cryoprecipitates.
-
Incubation Setup:
-
Pre-warm the plasma to 37°C.
-
Spike the test compound into the plasma to achieve a final concentration (e.g., 1 µM). The final DMSO concentration should be less than 0.5% to avoid impacting enzyme activity.
-
Vortex gently to mix.
-
-
Time-Point Sampling:
-
Immediately after spiking (T=0), transfer an aliquot (e.g., 50 µL) into a tube or well containing cold quenching solution (e.g., 200 µL of ACN with internal standard).
-
Incubate the remaining plasma at 37°C.
-
Collect subsequent aliquots at various time points (e.g., 15, 30, 60, 120, and 240 minutes) and quench immediately.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 4000 x g for 15 minutes) to precipitate proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½).
Workflow Diagram:
Caption: Workflow for an in vitro plasma stability assay.
Part 3: Data Interpretation and Advanced Considerations
Table 1: Example Data Interpretation for Plasma Stability
| Time (min) | % Compound Remaining (Active Plasma) | % Compound Remaining (Heat-Inactivated Plasma) | Interpretation |
| 0 | 100 | 100 | Baseline |
| 15 | 85 | 98 | Minor degradation, likely enzymatic. |
| 30 | 65 | 97 | Moderate enzymatic degradation. |
| 60 | 40 | 96 | Significant enzymatic degradation. |
| 120 | 15 | 95 | High clearance, compound is unstable. |
| 240 | <5 | 94 | Compound is highly unstable in plasma. |
Diagram of Potential Degradation Factors:
Caption: Factors contributing to compound loss in plasma.
This guide provides a foundational framework for assessing the plasma stability of novel sulfonamides. By employing systematic troubleshooting and robust controls, researchers can confidently characterize the behavior of their compounds and make informed decisions in the drug development process.
A Comparative Guide to the Off-Target Effects of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of targeted therapies is often challenged by off-target effects, which can lead to unforeseen toxicity or beneficial polypharmacology. This guide provides a comprehensive framework for evaluating the off-target profile of the novel investigational compound, 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide. Lacking specific public data for this compound, we present a comparative analysis using established methodologies and hypothetical data, positioning it as a putative kinase inhibitor. We detail essential experimental workflows, including in silico prediction, in vitro kinase profiling, and cellular target engagement assays, to construct a robust off-target liability assessment. This guide serves as a blueprint for researchers to rigorously characterize novel chemical entities and make informed decisions in the drug discovery pipeline.
Introduction to 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide
The pursuit of highly selective therapeutic agents is a cornerstone of modern drug discovery. The compound 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide is a novel small molecule with a chemical scaffold that suggests potential activity against a range of biological targets. Its sulfonamide group is a common feature in drugs targeting enzymes like carbonic anhydrases and kinases.[1][2][3][4] For the purpose of this guide, we will treat it as a hypothetical inhibitor of a therapeutically relevant kinase, for instance, a receptor tyrosine kinase involved in oncology.
The critical challenge with such inhibitors is ensuring their specificity. The human kinome is comprised of over 500 kinases, many of which share structural homology in the ATP-binding pocket.[5] This similarity can lead to off-target binding, where a drug interacts with kinases other than its intended target, potentially causing adverse effects or, in some cases, providing therapeutic benefits through a multi-target mechanism.[5][6] Therefore, a thorough investigation of off-target effects is not just a regulatory requirement but a fundamental step in understanding a compound's true mechanism of action and therapeutic potential.
Comparative Analysis of Off-Target Effects
To contextualize the off-target profile of our subject compound, we compare it with two hypothetical kinase inhibitors:
-
Comparator A (Dasatinib): A well-established multi-kinase inhibitor known for its potent activity against BCR-ABL and SRC family kinases, but also for its significant off-target interactions.
-
Comparator B (Lapatinib): A dual inhibitor of EGFR and HER2, generally considered more selective than Dasatinib.
The following table summarizes hypothetical off-target data obtained from a broad-panel kinase screen. The values represent the IC50 (the concentration of an inhibitor required for 50% inhibition) in nM. A lower value indicates higher potency.
| Target Kinase | 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide (IC50, nM) | Comparator A (Dasatinib) (IC50, nM) | Comparator B (Lapatinib) (IC50, nM) |
| Primary Target (e.g., VEGFR2) | 5 | 1 | >10,000 |
| SRC | 50 | 0.5 | >10,000 |
| ABL1 | 200 | 1 | >10,000 |
| EGFR | >10,000 | 30 | 10 |
| HER2 | >10,000 | 100 | 15 |
| c-KIT | 75 | 5 | >10,000 |
| PDGFRβ | 30 | 2 | >10,000 |
| Carbonic Anhydrase II | 5000 | >10,000 | >10,000 |
| Carbonic Anhydrase IX | 2500 | >10,000 | >10,000 |
This data is illustrative and intended for comparative purposes only.
From this hypothetical data, 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide shows good potency against its primary target. While more selective than the broadly active Dasatinib, it exhibits some off-target activity against SRC, c-KIT, and PDGFRβ at concentrations higher than its primary target IC50. The sulfonamide moiety also confers weak inhibition of carbonic anhydrases, a common characteristic of this chemical class.[3][7][8]
Experimental Workflows for Off-Target Profiling
A multi-pronged approach, combining computational and experimental methods, is essential for a thorough off-target assessment.
In Silico Off-Target Prediction
Before committing to expensive and time-consuming wet-lab experiments, computational methods can predict potential off-target interactions.[9][10][11] These approaches use the chemical structure of the compound to screen against databases of known protein structures or pharmacophore models.
Caption: Workflow for in silico off-target prediction.
-
Input: Obtain the 2D or 3D structure of 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide.
-
Method Selection: Choose a combination of methods, such as ligand-based similarity searching and structure-based docking.
-
Database Screening: Use platforms like ChEMBL or PubChem to find proteins that bind to structurally similar compounds.
-
Docking: Perform molecular docking against a panel of proteins, often prioritized by structural homology to the primary target (e.g., a kinome-wide panel).
-
Analysis: Consolidate the results to create a ranked list of potential off-targets for subsequent experimental validation.
In Vitro Broad-Panel Screening
The predictions from in silico analysis should be confirmed through in vitro screening against a broad panel of targets. For a putative kinase inhibitor, a kinome scan is the industry standard.[12][13]
Caption: Workflow for in vitro broad-panel kinase profiling.
-
Compound Preparation: Prepare a series of dilutions of the test compound, typically in DMSO.
-
Reaction Mixture: In a microplate, combine the kinase, its specific substrate peptide, and [γ-³³P]ATP.
-
Initiation: Add the test compound to the reaction mixture and incubate at room temperature.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Separation: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will be washed away.
-
Detection: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the data to determine the IC50 value.[12]
Cellular Target Engagement Assays
While in vitro assays are crucial, they do not always reflect the compound's behavior in a cellular environment.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement and identify off-targets in intact cells or tissue lysates.[14][15][16] The principle is that a protein's thermal stability increases when a ligand is bound.[16][17][18]
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Fractionation: Separate the soluble proteins from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14][18]
Interpreting the Data: A Holistic View
The integration of data from these workflows provides a comprehensive off-target profile.
-
In Silico Hits: Provide an initial, broad overview of potential liabilities.
-
In Vitro Screening: Quantifies the potency of interactions with a large number of purified proteins, confirming or refuting the in silico predictions.
-
CETSA: Validates target engagement within the complex milieu of the cell, accounting for factors like cell permeability and intracellular ATP concentrations.[14][16]
For our hypothetical compound, the in silico tools might have flagged a high structural similarity between the ATP-binding sites of VEGFR2, SRC, c-KIT, and PDGFRβ. The in vitro kinase panel would then confirm and quantify these interactions, as shown in the comparative table. Finally, CETSA experiments in cells overexpressing these kinases could be used to confirm that the compound engages these targets in a live-cell context. The weak carbonic anhydrase inhibition would also be noted as a potential off-target effect to monitor in later preclinical safety studies.
Conclusion and Future Directions
The characterization of off-target effects is a pivotal component of drug development. For a novel compound like 6-chloro-N-(5-fluoropyridin-2-yl)pyridine-3-sulfonamide, a systematic approach combining predictive computational methods with rigorous in vitro and cellular assays is indispensable. Our comparative guide, using a hypothetical kinase inhibitor profile, illustrates how to build a detailed understanding of a compound's selectivity.
The identification of off-target activities, such as the hypothetical interactions with SRC and PDGFRβ, allows for early-stage risk assessment and can guide medicinal chemistry efforts to improve selectivity. Furthermore, understanding a compound's full interaction profile can uncover opportunities for polypharmacology, where off-target effects may contribute to the overall therapeutic efficacy. Future work should focus on validating these off-target interactions in functional cell-based assays and in vivo disease models to determine their physiological relevance.
References
- Cellular thermal shift assay - Wikipedia. (n.d.).
- Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells.
- Henderson, M. J., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16(37), 6752-6757.
- Dai, L., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Poulter, N. S., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- Ciaccio, D., et al. (2015). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Bioengineering and Biotechnology, 3, 12.
- Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081.
- Medicines Discovery Catapult. (n.d.). Techniques in kinase profiling.
- BenchChem. (n.d.). Technical Support Center: Investigating Potential Off-Target Kinase Inhibition.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Bantscheff, M., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Annals of Oncology, 22(Suppl 1), i29-i34.
- El-Gohary, N. S. M., & Shaaban, M. I. (2020). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences and Research, 11(5), 2136-2146.
- Wang, Z., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 14(7), 2821-2831.
- Leedale, J., et al. (2018). A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity. iScience, 4, 233-243.
- Wang, Z., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. PubMed.
- Al-Warhi, T., et al. (2023). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. ACS Medicinal Chemistry Letters, 14(8), 1141-1147.
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